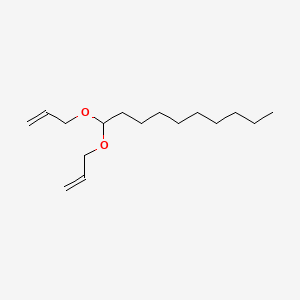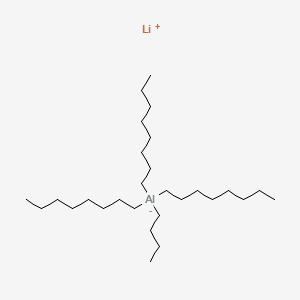![molecular formula C15H15BrN2 B12651064 2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide CAS No. 21236-69-1](/img/structure/B12651064.png)
2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 112667 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 112667 involves multiple steps, each requiring specific reaction conditions. The process typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of NSC 112667 is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
NSC 112667 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of NSC 112667 are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of NSC 112667 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds.
Scientific Research Applications
NSC 112667 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as a drug candidate or a diagnostic agent.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of NSC 112667 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
NSC 112667 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
- NSC 125973
- NSC 181339-01
- NSC 820
Uniqueness
NSC 112667 stands out due to its specific chemical structure, reactivity, and potential applications. Its stability and versatility make it a valuable compound for various scientific and industrial purposes.
Properties
CAS No. |
21236-69-1 |
|---|---|
Molecular Formula |
C15H15BrN2 |
Molecular Weight |
303.20 g/mol |
IUPAC Name |
2,3,4,12-tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium;bromide |
InChI |
InChI=1S/C15H14N2.BrH/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13;/h1-2,5-6,8,10H,3-4,7,9H2;1H |
InChI Key |
NVYRLQOVEPOOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+]2=C(C1)C3=C(C=C2)C4=CC=CC=C4N3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



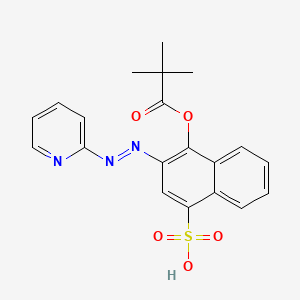
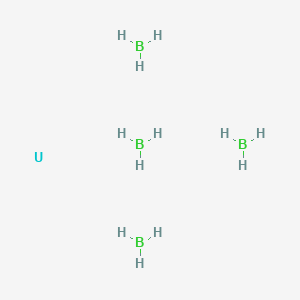
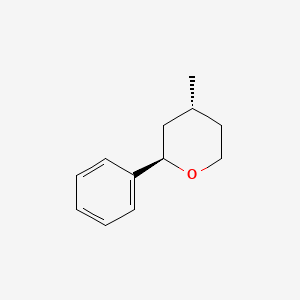
![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)

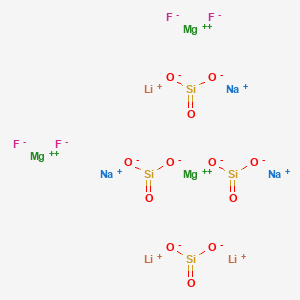
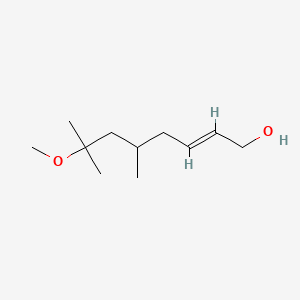
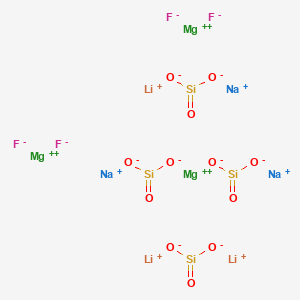
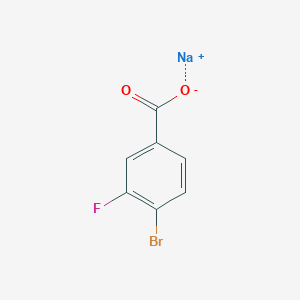
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)
